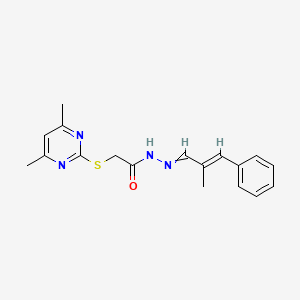

2-((4,6-dimethylpyrimidin-2-yl)thio)-N'-((E)-2-methyl-3-phenylallylidene)acetohydrazide

Description

This compound belongs to the class of pyrimidine-based acetohydrazides, characterized by a 4,6-dimethylpyrimidin-2-ylthio moiety linked via a thioether bridge to an (E)-configured hydrazide group. Its synthesis typically involves condensation of 2-((4,6-dimethylpyrimidin-2-yl)thio)acetohydrazide with an appropriate aldehyde under reflux conditions in ethanol .

Properties

IUPAC Name |

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[[(E)-2-methyl-3-phenylprop-2-enylidene]amino]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4OS/c1-13(9-16-7-5-4-6-8-16)11-19-22-17(23)12-24-18-20-14(2)10-15(3)21-18/h4-11H,12H2,1-3H3,(H,22,23)/b13-9+,19-11? | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJVDIZQVCKOAJP-XNZLLJBKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SCC(=O)NN=CC(=CC2=CC=CC=C2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC(=N1)SCC(=O)NN=C/C(=C/C2=CC=CC=C2)/C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-((4,6-dimethylpyrimidin-2-yl)thio)-N’-((E)-2-methyl-3-phenylallylidene)acetohydrazide typically involves multiple steps, starting with the preparation of the pyrimidine ring. One common synthetic route involves the reaction of 4,6-dimethyl-2-thiopyrimidine with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with (E)-2-methyl-3-phenylallylidene to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions .

Chemical Reactions Analysis

2-((4,6-dimethylpyrimidin-2-yl)thio)-N’-((E)-2-methyl-3-phenylallylidene)acetohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazide group to an amine.

Scientific Research Applications

Based on the search results, here's what is known about the applications of the compound "2-((4,6-dimethylpyrimidin-2-yl)thio)-N'-((E)-2-methyl-3-phenylallylidene)acetohydrazide":

The compound this compound is a complex organic molecule with a pyrimidine ring, a thioether linkage, and an acetohydrazide moiety. It is of interest because of its potential biological activity and applications in medicinal chemistry.

Potential Applications

- SIRT2 Inhibitors Research suggests that structurally similar thiosemicarbazone derivatives can act as SIRT2 inhibitors. SIRT2 is an enzyme involved in the deacetylation of various proteins, regulating cellular processes like metabolism and stress response. Inhibition of SIRT2 by these compounds may lead to altered cellular function, potentially impacting disease development.

- Versatile Reactivity The chemical reactivity of this compound can be attributed to the presence of functional groups such as the hydrazide and the thioether. The hydrazide group can participate in reactions, making the compound versatile for further synthetic modifications.

- Biological Activities Preliminary studies suggest that compounds similar to this compound exhibit various biological activities. Further research is necessary to elucidate the specific mechanisms of action for this compound.

Areas of application

- Medicinal Chemistry: Due to the presence of a pyrimidine ring, a thioether linkage, and an acetohydrazide moiety, this compound is of interest in medicinal chemistry.

- Drug Discovery: It may be used in drug discovery as it can potentially inhibit the SIRT2 enzyme that is involved in various cellular processes.

- Materials Science: This compound may be used in the synthesis of new materials.

- Catalysis: It could serve as a ligand in catalysis.

Interaction studies for the compound include :

- Binding Affinity: Assessing how strongly the compound binds to its potential biological targets.

- Structural Analysis: Determining the binding mode and conformational changes upon interaction.

- Functional Effects: Evaluating the impact of binding on target protein activity.

Structural Similarity

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Aminoantipyrine derivatives | Amino group on antipyrine structure | Analgesic, anti-inflammatory |

| Thiazole-based hydrazones | Thiazole ring with hydrazone linkage | Antimicrobial, anticancer |

| Pyridine-thioether hybrids | Pyridine ring with thioether | Diverse biological activities |

Mechanism of Action

The mechanism of action of 2-((4,6-dimethylpyrimidin-2-yl)thio)-N’-((E)-2-methyl-3-phenylallylidene)acetohydrazide involves its interaction with specific molecular targets. In antimicrobial applications, the compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death. In anticancer research, it is believed to inhibit key enzymes involved in cell proliferation, thereby preventing the growth and spread of cancer cells .

Comparison with Similar Compounds

Substituent Variations in Pyrimidine and Hydrazide Moieties

Key structural analogs differ in substituents on the pyrimidine ring and the aromatic/aliphatic groups in the hydrazide fragment. These variations influence electronic properties, steric effects, and biological activity.

Table 1: Structural Comparison of Analogous Compounds

Antimicrobial Activity

Table 2: Antimicrobial Potency of Selected Analogs

Cytotoxicity and Antitumor Potential

- Thieno[2,3-d]pyrimidine derivatives with similar scaffolds exhibit cytotoxicity via inhibition of topoisomerase II and tubulin polymerization .

Physicochemical and Crystallographic Properties

- Crystallography : Structural elucidation of analogs relies on SHELX and ORTEP-III software for refinement and visualization .

- Stereochemistry : The (E)-configuration of the hydrazide group is critical for maintaining planar geometry, as seen in analogs like AH2 (), which exist as E/Z mixtures with distinct bioactivities .

Biological Activity

2-((4,6-dimethylpyrimidin-2-yl)thio)-N'-((E)-2-methyl-3-phenylallylidene)acetohydrazide is a compound of interest due to its potential biological activities, particularly as an inhibitor of human sirtuin 2 (SIRT2). SIRT2 is implicated in various cellular processes and diseases, including cancer. This article reviews the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C16H15N5O2S

- Molecular Weight : 341.39 g/mol

- CAS Number : 305355-12-8

The compound functions primarily as a selective inhibitor of SIRT2. SIRT2 plays a crucial role in regulating cellular processes such as the cell cycle, autophagy, and inflammatory responses. Dysregulation of SIRT2 has been linked to various diseases, including cancer. The inhibition of SIRT2 by this compound can lead to increased acetylation of target proteins, which may disrupt cancer cell proliferation and survival pathways.

Structure-Activity Relationships (SAR)

Research indicates that modifications to the pyrimidine and hydrazide moieties can significantly affect the potency and selectivity of the compound against SIRT2. For instance, a study highlighted that derivatives with specific substitutions showed improved inhibitory activity with IC50 values in the nanomolar range. The most potent derivative from this study exhibited an IC50 value of 42 nM against SIRT2 while showing selectivity over SIRT1 and SIRT3 .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

| Compound | Target | IC50 (nM) | Selectivity | Biological Effect |

|---|---|---|---|---|

| 28e | SIRT2 | 42 | High (SIRT1/SIRT3) | Inhibits MCF-7 breast cancer cell line |

| Other Derivatives | SIRT2 | Varies (up to 100 nM) | Moderate | Variable effects on cell cycle regulation |

Case Studies

- Inhibition of Breast Cancer Cell Line : A notable case study demonstrated that the compound effectively inhibited the proliferation of the MCF-7 breast cancer cell line. The mechanism involved increased acetylation of α-tubulin, leading to disrupted microtubule dynamics essential for cell division .

- Selectivity Analysis : Another study focused on the selectivity profile of various derivatives against SIRT enzymes. It was found that certain modifications could enhance selectivity towards SIRT2 while minimizing effects on other sirtuins, which is crucial for therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.